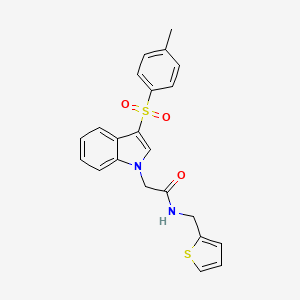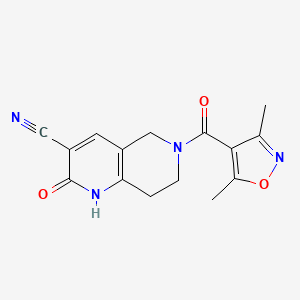
ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The 1,3-dimethyl-1H-pyrazol-5-yl group is a common moiety in many organic compounds, including potential herbicides and pharmaceuticals . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations .
Synthesis Analysis
In one study, twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl were synthesized to enhance the potency of a herbicide . Another study reconsidered the synthesis of a key intermediate in the preparation of zolazepam, a tranquilizer .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by methods such as melting point (mp), 1 HNMR, 13 CNMR, and HRMS . The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate was determined by X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve intermediate derivatization methods (IDMs) . For example, the preparation of a key intermediate in the synthesis of zolazepam involved chlorination and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were confirmed by methods such as melting point (mp), 1 HNMR, 13 CNMR, and HRMS .科学的研究の応用
Synthetic Methodologies and Chemical Transformations
A key focus has been on the synthesis and reactivity of ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate derivatives. For instance, the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with substituted hydrazines yielded 3- and 5-substituted pyrazoles under conditions that allowed for selective formation of these regioisomers, showcasing the versatility of related structures in synthesizing pyrazole derivatives (Mikhed’kina et al., 2009).
Anticancer Activity
The anticancer potential of derivatives has been a significant area of investigation. Research on the starting compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile and its subsequent transformation into various heterocyclic compounds has demonstrated notable anticancer activity, underscoring the therapeutic relevance of these chemical entities (Metwally, Abdelrazek, & Eldaly, 2016).
Polymorphism Studies
Polymorphism in pharmaceutical compounds is crucial for understanding their physical and chemical properties. A study on polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, utilized spectroscopic and diffractometric techniques to characterize these forms, highlighting the importance of polymorphism in drug development (Vogt et al., 2013).
Antimicrobial and Antifungal Activities
Compounds derived from ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate have also been evaluated for their antimicrobial and antifungal activities. For example, the synthesis of 1-substituted-3-(4'-methylphenyl)-4-n-substituted p-sulphamylbenzeneazo) pyrazolin-5-ones showcased potential as fungicides and bactericides, indicating the broad utility of these derivatives in developing new antimicrobial agents (Ahluwalia, Dutta, & Sharma, 1986).
作用機序
特性
IUPAC Name |
ethyl 3-(2,5-dimethylpyrazol-3-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-4-15-10(14)6-9(13)8-5-7(2)11-12(8)3/h5H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWRZJMYVBZWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=NN1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


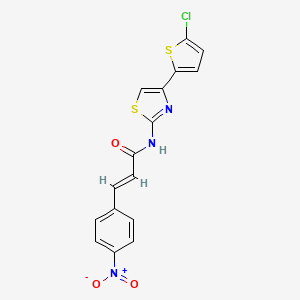
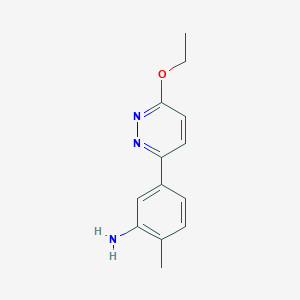
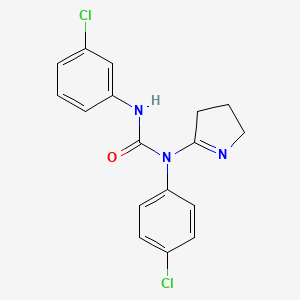
![2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2991614.png)
![(5-Fluoropyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2991616.png)
![3,6-dichloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)pyridine-2-carboxamide](/img/structure/B2991617.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2991618.png)
![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2991619.png)
![5-{1-[(3,5-dimethylisoxazol-4-yl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2991620.png)
methanone](/img/structure/B2991622.png)

